5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione (CAS 2784-27-2), commonly known as p-HPPH or 4'-hydroxyphenytoin, is the primary Phase I metabolite of the narrow-therapeutic-index antiepileptic drug phenytoin. In clinical and pharmacological research, it is the definitive index product of cytochrome P450 2C9 (CYP2C9) mediated metabolism, accounting for approximately 95% of total hydroxylated phenytoin excretion[1]. For industrial and laboratory buyers, procuring high-purity p-HPPH is an absolute requirement for establishing calibration curves in therapeutic drug monitoring (TDM), quantifying CYP2C9 intrinsic clearance, and conducting in vitro drug-drug interaction (DDI) screening assays [2].
In analytical and pharmacokinetic workflows, substituting p-HPPH with the parent drug (phenytoin) or a crude mixture of hydroxylated metabolites is functionally impossible. Phenytoin serves as the metabolic substrate, whereas p-HPPH is the obligate product required to quantify enzymatic conversion rates (Vmax/Km) [1]. Furthermore, failing to utilize a pure p-HPPH standard prevents the baseline chromatographic resolution of p-HPPH from its positional isomer, m-HPPH (5-(3-hydroxyphenyl)-5-phenylhydantoin). Without pure p-HPPH to establish exact retention times and specific calibration curves, laboratories risk co-elution artifacts, resulting in inaccurate metabolic ratio calculations and severe overestimation of CYP2C9 activity in patient samples [2].
To accurately measure the intrinsic clearance of phenytoin via CYP2C9, laboratories must quantify the formation of the product, p-HPPH. While phenytoin is the substrate, pure p-HPPH standards are required to generate the linear calibration curves (e.g., 7.81 to 250 ng/mL in plasma workflows) necessary to calculate the maximum elimination rate (Vmax) and Michaelis constant (Km) [1].
| Evidence Dimension | Substrate vs. Product in CYP2C9 Kinetics |
| Target Compound Data | p-HPPH (Product) enables absolute quantification of CYP2C9 Vmax and Km for phenytoin 4-hydroxylation. |
| Comparator Or Baseline | Phenytoin (Parent Drug / Substrate) |
| Quantified Difference | Phenytoin cannot calibrate product formation; p-HPPH provides the exact mass-spectrometric or UV response factor required for product quantification. |
| Conditions | In vitro human liver microsomes (HLMs) or recombinant CYP2C9 assays. |
Procurement of pure p-HPPH is mandatory to construct the calibration curves needed to quantify CYP2C9 enzymatic activity and screen for drug-drug interactions.
In patient samples, p-HPPH co-occurs with the minor metabolite m-HPPH. Pure p-HPPH exhibits distinct binding kinetics to human serum albumin (association constant of ~5.7 × 10^3 M^-1 vs. 3.2 × 10^3 M^-1 for m-HPPH), driving distinct retention factors (2.1-2.4 vs 2.3-2.5) that allow for baseline separation in reversed-phase HPLC [1].
| Evidence Dimension | Chromatographic Retention Factor and HSA Affinity |
| Target Compound Data | p-HPPH HSA association constant ~5.7 × 10^3 M^-1. |
| Comparator Or Baseline | m-HPPH (Minor Metabolite) HSA association constant ~3.2 × 10^3 M^-1. |
| Quantified Difference | The ~1.8-fold difference in binding affinity necessitates pure standards of each to accurately map retention times and prevent peak integration errors. |
| Conditions | High-performance affinity chromatography (HPAC) and reversed-phase HPLC of human urine/plasma. |
Pure p-HPPH standards are required to establish exact retention times and avoid co-elution artifacts with m-HPPH, ensuring accurate metabolic ratio calculations.
For studies isolating Phase II metabolism, p-HPPH acts as the direct substrate for UDP-glucuronosyltransferase (UGT) to form p-HPPH O-glucuronide, with formation increasing linearly up to 2.0 mg/ml microsomal protein [1]. Phenytoin cannot be used for this purpose as it requires a two-step metabolic conversion.
| Evidence Dimension | Direct Phase II Substrate Viability |
| Target Compound Data | p-HPPH directly undergoes UGT-mediated O-glucuronidation. |
| Comparator Or Baseline | Phenytoin (Parent Drug) |
| Quantified Difference | Phenytoin requires prior Phase I CYP oxidation; p-HPPH isolates the UGT-specific pathway without Phase I rate-limiting interference. |
| Conditions | Human liver microsomes incubated with UDP-glucuronic acid. |
For laboratories studying Phase II drug metabolism or UGT polymorphism, p-HPPH must be procured as the direct starting material rather than relying on the parent drug.
Utilizing p-HPPH as the definitive analytical standard to quantify phenytoin 4-hydroxylation when screening new chemical entities for CYP2C9 inhibition or induction in human liver microsomes [1].
Serving as the primary reference material for LC-MS/MS and HPLC-UV assays measuring phenytoin and its metabolites in patient plasma or urine, ensuring baseline separation from m-HPPH to adjust dosing for narrow-therapeutic-index treatments [2].
Acting as the direct substrate for investigating the kinetics of O-glucuronidation in human liver microsomes, allowing researchers to bypass Phase I CYP-mediated steps and isolate UGT activity [3].
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